(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520802
InChI: InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1
SMILES: CC1=NC(=NC=C1)N2CCC(C2)O
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13520802

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name (3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1
Standard InChI Key CUVDBTRUDYXDNK-QMMMGPOBSA-N
Isomeric SMILES CC1=NC(=NC=C1)N2CC[C@@H](C2)O
SMILES CC1=NC(=NC=C1)N2CCC(C2)O
Canonical SMILES CC1=NC(=NC=C1)N2CCC(C2)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ol group at the 2-position. The (S)-configuration introduces chirality, which can significantly impact interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Stereochemistry(S)-configuration at C3
Hydrogen Bond Donors2 (hydroxyl and amine)
Hydrogen Bond Acceptors4 (pyrimidine N, hydroxyl O)

The pyrimidine ring contributes to aromaticity and planar stability, while the pyrrolidine ring introduces conformational flexibility. The hydroxyl group at C3 enhances solubility in polar solvents, a critical factor for bioavailability.

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves coupling a pyrimidine derivative with a chiral pyrrolidine precursor. A common approach includes:

  • Preparation of 4-Methylpyrimidin-2-yl Chloride: Chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl3) under reflux conditions .

  • Nucleophilic Substitution: Reacting the chloride with (S)-pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at ambient temperature.

The reaction mechanism proceeds via an SN2 pathway, where the hydroxyl group of pyrrolidin-3-ol acts as a nucleophile, displacing the chloride. The stereochemical integrity of the (S)-enantiomer is preserved through careful control of reaction conditions.

Optimization and Purification

Industrial-scale synthesis prioritizes yield and enantiomeric excess (ee). Techniques such as chiral chromatography or recrystallization with chiral resolving agents are employed to achieve >99% ee. Solvent systems like ethanol/water mixtures enhance crystallization efficiency.

Applications in Drug Development

Chiral Building Blocks

The compound’s chirality makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (R)-enantiomers of similar structures are used in PDE inhibitors, underscoring the importance of stereochemistry in target selectivity .

Neuroprotective Agents

Given the role of cGMP in synaptic plasticity, (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol could be explored for neurodegenerative diseases. Preclinical models using analogs show synaptic stabilization in amyloid precursor protein (APP) transgenic mice, suggesting therapeutic potential for Alzheimer’s disease .

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBiological Activity
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-olPyrimidine + (S)-pyrrolidineMethyl at C4, hydroxyl at C3Hypothesized enzyme modulation
(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-olChloro at C4, methyl at C6Antifungal, antibacterial
PF-04447943 Pyrazolopyrimidine + pyrrolidinePDE9A inhibitionProcognitive, cGMP elevation

The (S)-enantiomer’s lack of electron-withdrawing groups (e.g., chloro) may reduce electrophilic reactivity compared to chlorinated analogs, potentially lowering toxicity.

Future Research Directions

  • Stereochemical Optimization: Investigate how (S) vs. (R) configurations affect target binding using molecular docking studies.

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and blood-brain barrier penetration in rodent models.

  • Therapeutic Screening: Evaluate efficacy in models of cognitive decline, infection, and inflammation.

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